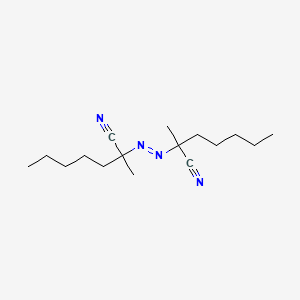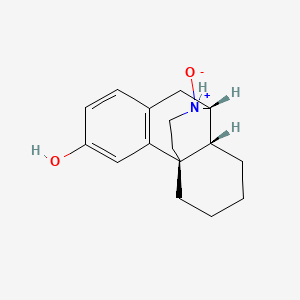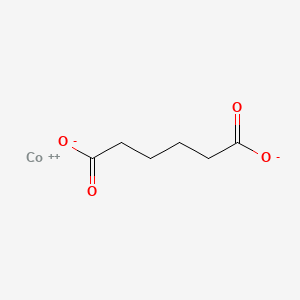
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura coupling: Formation of carbon-carbon bonds with aryl halides.
Protodeboronation: Removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalyst, base (K₂CO₃ or Na₂CO₃), solvent (THF or DMF), temperature (80-100°C)
Protodeboronation: Radical initiators, such as azobisisobutyronitrile (AIBN), and solvents like methanol or ethanol
Major Products
Suzuki-Miyaura coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds without the boronic acid group
Scientific Research Applications
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable covalent bonds with biological molecules.
Material Science: Utilized in the creation of advanced materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group facilitates the transfer of an aryl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness
4-Chloro-3-(2,5-dimethylphenylcarbamoyl)benzeneboronic acid is unique due to the presence of both a chloro and a dimethylphenylcarbamoyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other boronic acids .
Properties
Molecular Formula |
C15H15BClNO3 |
|---|---|
Molecular Weight |
303.5 g/mol |
IUPAC Name |
[4-chloro-3-[(2,5-dimethylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO3/c1-9-3-4-10(2)14(7-9)18-15(19)12-8-11(16(20)21)5-6-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
YAJSYTKRXPIHLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)

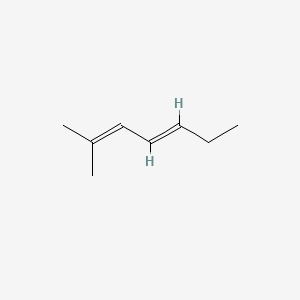
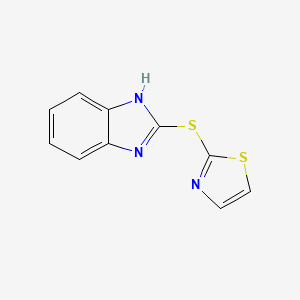
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
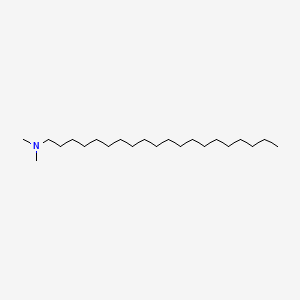

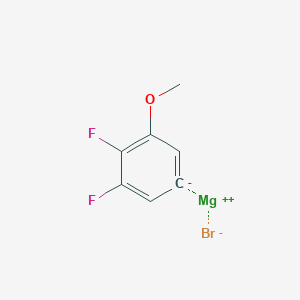
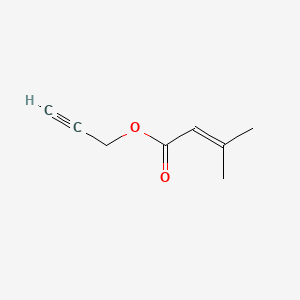

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
